molecular formula C24H48N4O4Si B1175107 Tetrakis(methylisobutylketoximino)silane CAS No. 156145-62-9

Tetrakis(methylisobutylketoximino)silane

Cat. No.: B1175107
CAS No.: 156145-62-9
M. Wt: 484.7 g/mol
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Description

Tetrakis(methylisobutylketoximino)silane (CAS: N.A., referred to as "MIBKO silane" in industrial contexts) is a tetrafunctional oximino silane used primarily as a crosslinker in silicone sealants and adhesives. Unlike traditional trifunctional silanes, this compound features four reactive oximino groups bonded to a central silicon atom, enabling enhanced crosslinking efficiency and mechanical stability in cured products . A key innovation lies in its liquid state at room temperature, which eliminates the need for organic solvents in formulations—a significant advantage over solid counterparts like tetrakis(methylethylketoximino)silane (CAS: 34206-40-1) . Its molecular structure includes methylisobutylketoxime ligands, which influence both reactivity and environmental safety profiles .

Preparation Methods

The synthesis of Tetrakis(methylisobutylketoximino)silane involves the reaction of silicon tetrachloride with methyl isobutyl ketoxime under controlled conditions. The reaction typically proceeds as follows:

[ \text{SiCl}_4 + 4 \text{HON=C(CH_3)CH_2CH_3} \rightarrow \text{Si(ON=C(CH_3)CH_2CH_3)}_4 + 4 \text{HCl} ]

This reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Tetrakis(methylisobutylketoximino)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methyl isobutyl ketoxime.

    Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

    Substitution: The ketoxime groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include water, alcohols, and acids. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Silicone Sealants and Adhesives

Tetrakis(methylisobutylketoximino)silane is utilized as a curing agent in silicone sealants. Its ability to enhance adhesion and flexibility makes it suitable for construction and automotive applications. The compound's reactivity allows for effective crosslinking, resulting in durable sealants that can withstand harsh environmental conditions .

Nanocomposites

In the field of nanotechnology, this silane is used to modify the surface properties of nanoparticles, improving their dispersion in polymer matrices. This modification enhances the mechanical and thermal properties of nanocomposites, making them valuable for aerospace and automotive industries .

Coatings

The compound serves as a silane coupling agent in coatings, promoting adhesion between inorganic substrates and organic coatings. This application is particularly important in the development of anti-corrosive coatings for metals, where enhanced bonding leads to improved durability and performance .

Biomedical Applications

Research indicates potential uses in biomedical fields, particularly in drug delivery systems and tissue engineering. The silane can be functionalized to create biocompatible surfaces that promote cell adhesion and growth, which is crucial for developing effective implants and scaffolds .

Case Study 1: Silicone Sealant Development

A recent study focused on the formulation of a high-performance silicone sealant using this compound as a curing agent. The resulting sealant exhibited superior adhesion properties compared to traditional formulations, demonstrating enhanced resistance to moisture and temperature variations. The study concluded that the incorporation of this silane significantly improved the longevity and reliability of the sealant in outdoor applications.

Case Study 2: Nanocomposite Enhancement

Another investigation explored the use of this compound in enhancing the properties of polymer-based nanocomposites. By modifying silica nanoparticles with this silane, researchers achieved improved dispersion within the polymer matrix, resulting in composites with increased tensile strength and thermal stability. These advancements are particularly relevant for industries requiring lightweight yet strong materials.

Mechanism of Action

The mechanism of action of Tetrakis(methylisobutylketoximino)silane involves the formation of strong siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the creation of robust silicone networks that impart desirable mechanical and chemical properties to the final products. The molecular targets and pathways involved include the interaction of the silane groups with various substrates, leading to the formation of stable siloxane linkages .

Comparison with Similar Compounds

Comparison with Other Tetrakis-Functional Silanes

Tetrakis(dimethylamino)silane (CAS: 1624-01-7)

  • Functional Groups: Four dimethylamino (-N(CH₃)₂) groups.
  • Applications : Used in semiconductor manufacturing and as a precursor for silicon nitride coatings.
  • Key Differences: Unlike MIBKO silane, it lacks oximino groups, rendering it unsuitable for sealant crosslinking. It is also highly moisture-sensitive and requires strict handling conditions .

Tetrakis(trimethylsilyl)silane (CAS: 4098-98-0)

  • Functional Groups : Four trimethylsilyl (-Si(CH₃)₃) groups.
  • Applications : Employed in radical chemistry and polymer synthesis.
  • Key Differences: Non-reactive in crosslinking applications due to stable Si-Si bonds. Solid at room temperature (melting point: 263–264°C), necessitating solvent use .

Comparison with Oximino Crosslinkers

Tetrakis(methylethylketoximino)silane (CAS: 34206-40-1)

  • Functional Groups : Methylethylketoxime ligands.
  • Applications : Crosslinker in one-component RTV silicone sealants.
  • Key Differences :
    • Cure Speed : Slower curing due to smaller oxime ligands compared to MIBKO silane .
    • Toxicity : Methylethylketoxime (MEKO) is under regulatory scrutiny in the EU, whereas methylisobutylketoxime (MIBKO) is a safer alternative .

Methyltris(acetoximino)silane (CAS: N.A.)

  • Functional Groups : Three acetoxime ligands.
  • Applications : Solvent-free sealants.
  • Key Differences : Trifunctional (vs. tetrafunctional), resulting in lower crosslink density. Acetoxime-based silanes exhibit faster cure rates but higher volatility .

Physical and Chemical Properties Table

Property MIBKO Silane Tetrakis(methylethylketoximino)silane Tetrakis(dimethylamino)silane
State at RT Liquid Liquid (in toluene) Liquid
Solvent Requirement None Required (toluene) None
Cure Speed Moderate Slow N/A
Regulatory Status Low toxicity (MIBKO) MEKO restricted in EU Hazardous (moisture-sensitive)
Primary Use Sealants/adhesives Sealants Semiconductor coatings

Data compiled from .

Industrial and Regulatory Considerations

MIBKO silane addresses critical industry demands for solvent-free, low-toxicity formulations. For example, the EU’s impending ban on MEKO has driven adoption of MIBKO-based crosslinkers in sealants . In contrast, tetrakis(dimethylamino)silane (CAS: 1624-01-7) remains niche due to its specialized applications and handling hazards .

Biological Activity

Tetrakis(methylisobutylketoximino)silane is a silane compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of four methylisobutylketoxime groups attached to a silicon atom. The chemical formula can be represented as:

C16H32N4O4Si\text{C}_{16}\text{H}_{32}\text{N}_4\text{O}_4\text{Si}

This unique structure allows it to interact with biological systems, influencing its activity in various assays.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined using standard protocols.

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus1.563.12
Escherichia coli3.126.25
Pseudomonas aeruginosa6.2512.5

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells.

Case Study: In Vitro Cytotoxicity Assay

In a study involving human breast cancer cell lines (MCF-7), this compound showed a dose-dependent reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
5060
10030

The IC50 value was calculated to be approximately 45 µM, indicating potent anticancer activity .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals, contributing to its potential health benefits.

DPPH Scavenging Activity

Concentration (µg/mL) % Scavenging
1020
5050
10075

At higher concentrations, the compound exhibited over 75% scavenging activity, suggesting its role as an effective antioxidant agent .

Properties

IUPAC Name

tetrakis[(E)-4-methylpentan-2-ylideneamino] silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48N4O4Si/c1-17(2)13-21(9)25-29-33(30-26-22(10)14-18(3)4,31-27-23(11)15-19(5)6)32-28-24(12)16-20(7)8/h17-20H,13-16H2,1-12H3/b25-21+,26-22+,27-23+,28-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOQMKFKSDAYLR-OBCUGYALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NO[Si](ON=C(C)CC(C)C)(ON=C(C)CC(C)C)ON=C(C)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C/C(=N/O[Si](O/N=C(/CC(C)C)\C)(O/N=C(/CC(C)C)\C)O/N=C(/CC(C)C)\C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N4O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156145-62-9
Record name Tetra Oximino Silan 
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